
PD-166285: A Technical Guide for Wee1 Kinase
Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD-166285-d4
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For Researchers, Scientists, and Drug Development Professionals

Introduction
PD-166285 is a potent, ATP-competitive inhibitor of Wee1 kinase, a critical regulator of the

G2/M cell cycle checkpoint.[1][2] By inhibiting Wee1, PD-166285 prevents the inhibitory

phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry and subsequent cell death,

particularly in cancer cells with defective p53.[1][3][4] This technical guide provides an in-depth

overview of PD-166285 for researchers engaged in Wee1 kinase inhibition studies. It covers

the compound's inhibitory activity, relevant signaling pathways, and detailed experimental

protocols.

It is important to note that the deuterated form, PD-166285-d4, is likely utilized as an internal

standard for analytical quantification of PD-166285 in experimental settings, rather than as an

active inhibitor itself. This guide will focus on the pharmacologically active compound, PD-

166285.

Data Presentation: Inhibitory Activity of PD-166285
The following tables summarize the quantitative data on the inhibitory potency of PD-166285

against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition
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Target Kinase IC50 (nM)

Wee1 24[5][6][7]

Myt1 72[5][6]

c-Src 8.4[2][7][8]

FGFR1 39.3[2][7][8]

EGFR 87.5[2][7][8]

PDGFRβ 98.3[2][7][8]

Chk1 3433[5][6]

MAPK 5000[2][8]

PKC 22700[2][8]

Table 2: Cellular Activity and Anti-proliferative Effects

Cell Line Assay Type IC50 (µM)

C6 (rat glioma)
PDGF-stimulated receptor

autophosphorylation
0.005[5]

MDA-MB-231
Antiproliferative activity (72

hrs)
0.16[5]

HEK-293T
Antiproliferative activity (72

hrs)
0.29[5]

NIH3T3
Inhibition of proliferation

(sulforhodamine B)
0.35[5]

MM1.S
Antiproliferative activity (72

hrs)
0.52[5]

Signaling Pathways and Experimental Workflows
Wee1 Kinase Signaling Pathway
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Wee1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating

the CDK1/Cyclin B complex. This prevents cells from entering mitosis, allowing time for DNA

repair.[3][9] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2

checkpoint becomes critical for survival, making Wee1 an attractive therapeutic target.[3]

Inhibition of Wee1 by compounds like PD-166285 abrogates this checkpoint, forcing the cell

into premature and often catastrophic mitosis.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the
B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

2. PD 166285 A cell-permeable, orally bioavailable, ATP-competitive, broad-spectrum
tyrosine kinase inhibitor that suppresses angiogenesis both in vitro and in vivo. | 212391-63-
4 [sigmaaldrich.com]

3. aacrjournals.org [aacrjournals.org]

4. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to
cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. selleckchem.com [selleckchem.com]

7. caymanchem.com [caymanchem.com]

8. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and
broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

9. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [PD-166285: A Technical Guide for Wee1 Kinase
Inhibition Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564866#pd-166285-d4-for-wee1-kinase-inhibition-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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